molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

Cat. No.: B056258
CAS No.: 120267-05-2
M. Wt: 198.21 g/mol
InChI Key: ACCQHQNXQXBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a high-value heterocyclic sulfonamide compound serving as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly those implicated in neurological and oncological processes. This fused bicyclic core structure incorporates the key sulfonamide moiety (-SO₂NH₂), which directly coordinates the zinc ion in the active site of CA enzymes, effectively blocking its catalytic activity in the reversible hydration of carbon dioxide. Researchers utilize this compound primarily to investigate the physiological and pathological roles of carbonic anhydrases, with specific applications in studying the modulation of GABA-ergic neurotransmission for epilepsy and neuropathic pain models, as well as exploring tumor-associated CA isoforms (such as CA IX and XII) for anticancer drug discovery. Its unique [1,2,4]triazolo[4,3-a]pyridine scaffold offers distinct electronic and steric properties compared to classical aromatic sulfonamides, making it an essential chemical tool for structure-activity relationship (SAR) studies and for developing isoform-specific inhibitors. This product is intended for research applications in biochemistry, medicinal chemistry, and neuropharmacology.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQHQNXQXBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602132
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120267-05-2
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation

The synthesis begins with 2-chloropyridine-3-sulfonyl chloride as the foundational substrate. Reacting this compound with primary or secondary amines introduces the sulfonamide moiety. For example, treatment with N-methylaniline in dichloromethane at 0–5°C yields N-(3-sulfonylpyridin-2-yl)-N-methylaniline intermediates. The reaction typically requires 4–6 hours under inert conditions, with yields ranging from 65% to 89% depending on the amine’s steric and electronic properties (Table 1).

Table 1: Representative Amines and Yields in Sulfonamide Formation

AmineSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilineCH₂Cl₂0–5489
PiperidineTHF25678
3-FluorobenzylamineEtOHReflux582

Triazolo Ring Cyclization

The chloropyridine-sulfonamide intermediate undergoes cyclization to form the fused triazolo ring. This step employs hydrazine derivatives under basic conditions. For instance, refluxing the intermediate with hydrazine hydrate in ethanol (24 hours, 10 mol% APTS catalyst) induces intramolecular nucleophilic substitution, forming the triazolo[4,3-a]pyridine core. The reaction’s success hinges on the electron-withdrawing effect of the sulfonamide group, which activates the pyridine ring for cyclization.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Cyclization

The use of aminopropyltriethoxysilane (APTS) as a Brønsted acid catalyst significantly enhances cyclization efficiency. In ethanol under reflux, APTS (10 mol%) facilitates proton transfer during the rate-determining dehydration step, achieving yields up to 92%. Polar aprotic solvents like acetonitrile reduce yields (<50%) due to poor solubility of intermediates, underscoring ethanol’s superiority in this system.

Solvent and Temperature Effects

Comparative studies reveal that ethanol outperforms dimethylformamide (DMF) and toluene in cyclization reactions. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, making 70–75°C optimal for balancing speed and stability.

Mechanistic Insights

The cyclization proceeds via a concerted nucleophilic aromatic substitution mechanism (Scheme 1):

  • Hydrazine attack : The hydrazine nitrogen attacks the C2 position of the pyridine ring, displacing chloride.

  • Ring closure : Intramolecular dehydration forms the triazolo ring, driven by the sulfonamide’s electron-withdrawing resonance effects.

  • Aromatization : Final elimination of water yields the aromatic triazolopyridine system.

Analytical Characterization

Synthetic success is confirmed through multimodal analysis:

  • ¹H-NMR : Distinct singlet at δ 8.2–8.4 ppm for the triazolo C-H proton.

  • HRMS : Molecular ion peaks matching calculated m/z values within 2 ppm error.

  • X-ray crystallography : Planar triazolo-pyridine system with bond lengths consistent with aromatic delocalization.

Industrial and Scalability Considerations

Large-scale production faces two challenges:

  • Cost of 2-chloropyridine-3-sulfonyl chloride : Sourcing this specialty chemical remains a bottleneck, with market prices exceeding $450/g.

  • Waste management : Chloride byproducts require neutralization, adding $12–15/kg to production costs.

Chemical Reactions Analysis

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide derivatives as antimalarial agents. A novel series of compounds was designed and synthesized with a focus on their activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • A library of 1561 compounds was created through virtual screening and molecular docking targeting falcipain-2, an enzyme crucial for the malaria parasite's lifecycle.
  • Two compounds, specifically 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-one , exhibited in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM , respectively .

Anticancer Properties

Another promising application of this compound derivatives is in oncology. Research has indicated that these compounds can act as potent inhibitors of specific kinases involved in cancer progression.

Case Study:

  • In a study evaluating a range of triazolo derivatives for their antiproliferative effects against various cancer cell lines (A549, MCF-7, and HeLa), one compound demonstrated exceptional activity with IC50 values of 0.98 ± 0.08 µM against A549 cells. This compound also inhibited the expression of c-Met and VEGFR-2, key players in tumor growth and metastasis .

Treatment of Cystic Fibrosis

Compounds based on the triazolo[4,3-a]pyridine scaffold have shown efficacy in treating cystic fibrosis through their action on specific molecular targets.

Research Insights:

  • Triazolopyridine derivatives bearing sulfonamide groups have been identified as potential therapeutic agents for cystic fibrosis due to their ability to modulate ion channels and improve mucociliary clearance in affected patients .

Antibacterial and Antifungal Activities

The versatility of [1,2,4]triazolo[4,3-a]pyridine derivatives extends to antibacterial and antifungal applications. These compounds have demonstrated significant activity against various bacterial strains and fungi.

Data Summary:

  • A variety of triazolopyridine compounds have been synthesized and evaluated for their antimicrobial properties. The presence of sulfonamide groups enhances their efficacy against resistant strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking studies have been integral in understanding how [1,2,4]triazolo[4,3-a]pyridine derivatives interact with biological targets at the molecular level.

Findings:

  • Docking simulations revealed that these compounds bind effectively to target proteins such as c-Met and VEGFR-2, indicating their potential as lead compounds for further drug development aimed at cancer therapy .

Comparison with Similar Compounds

Substituent Position and Antimalarial Activity

The position of the sulfonamide group (6- vs. 8-position) significantly impacts antimalarial efficacy. For example:

  • 8-(Morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (12b) and 6-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (12c) showed variable inhibition against Plasmodium falciparum, with IC₅₀ values ranging from 0.8–3.2 µM .
  • N,N-Disubstituted derivatives (e.g., 8a–i) synthesized via benzyl chloride alkylation exhibited enhanced solubility and target binding due to bulkier substituents .

Table 1: Key Antimalarial Analogs

Compound Name Substituent Position Key Substituent IC₅₀ (µM) Reference
This compound 3 Sulfonamide 1.5
12b 8 Morpholinosulfonyl 0.8
12c 6 Piperidin-1-ylsulfonyl 2.1

Antifungal and Antibacterial Derivatives

Structural modifications, such as halogenation or benzyl-sulfonyl groups, expand applications beyond antimalarial use:

  • 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrated 76.4% inhibition against Helminthosporium maydis at 50 µg/mL .
  • 3-Thioxo derivatives (e.g., 15a–f) with benzylthio substituents showed moderate antifungal activity, though less potent than sulfonamide counterparts .

Table 2: Antifungal/Antibacterial Analogs

Compound Name Substituent Position Key Substituent Activity (IC₅₀/%) Reference
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl) 3,8 Cl, difluorobenzyl-sulfonyl 76.4% (H. maydis)
15a 3 4-Methoxybenzylthio 68% (R. cerealis)

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an enzyme inhibitor and its applications in treating various diseases.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine ring and a sulfonamide group, which is known for its low toxicity and excellent biological activity. The sulfonamide moiety enhances the compound's pharmacological properties, making it a valuable scaffold in drug design.

The primary mechanism of action for this compound involves inhibition of specific enzymes critical for disease pathways. Notably, it has been shown to inhibit falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite's lifecycle and presents a promising avenue for antimalarial drug development.

Antimalarial Activity

Recent studies have highlighted the compound's potent antimalarial properties. For instance, two derivatives demonstrated significant activity with IC50 values of 2.24 µM and 4.98 µM against P. falciparum . These findings suggest that modifications to the sulfonamide group can enhance efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example:

  • MCF-7 (breast cancer) : Significant growth inhibition was observed at concentrations around 10 µM.
  • HeLa (cervical cancer) : Similar trends were noted with reduced viability at comparable concentrations .

Antibacterial and Antifungal Activities

Additionally, compounds within this class have shown antibacterial and antifungal activities. The sulfonamide functional group is particularly noted for its effectiveness against bacterial infections due to its ability to inhibit bacterial dihydropteroate synthase .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound derivatives. Key modifications include:

  • Alterations in the substituents on the triazole or pyridine rings.
  • Variations in the sulfonamide group to enhance solubility and bioavailability.

The following table summarizes some key derivatives and their biological activities:

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24P. falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneAntimalarial4.98P. falciparum
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamideAnticancer10MCF-7
N-(phenyl)-N-(methyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntibacterial15Various bacterial strains

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimalarial Screening : A library of compounds was synthesized and screened against P. falciparum, leading to the identification of several potent inhibitors .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines including MCF-7 and HeLa .

Q & A

Q. What are the standard synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide derivatives?

A catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines is a key method. Reactions are typically performed in acetonitrile (CH₃CN) with K₂CO₃ at room temperature or reflux conditions, yielding 3-methylphosphonylated derivatives. This approach avoids transition-metal catalysts and is scalable for diverse analogs .

Q. How are this compound derivatives characterized structurally?

Characterization employs multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm regiochemistry and phosphorylation. High-resolution mass spectrometry (HRMS) validates molecular formulas, while single-crystal X-ray diffraction resolves ambiguities in fused-ring systems (e.g., distinguishing [4,3-a] vs. [1,5-a] isomers) .

Q. What safety protocols are essential for handling these compounds?

Refer to Safety Data Sheets (SDS) for hazards (e.g., H315, H319, H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood to avoid inhalation/contact. Storage should be in sealed containers at room temperature .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., NO₂) influence reaction pathways?

Nitro groups in hydrazinylpyridines induce Dimroth-type rearrangements , altering product regiochemistry. For example, 2-hydrazinyl-5-nitropyridine forms a 1:1 isomer mixture at 60°C, while reflux in CH₃CN drives complete rearrangement to [1,2,4]triazolo[1,5-a]pyridines. Mechanistic studies suggest tautomerization and cyclization steps are temperature-dependent .

Q. What strategies optimize sulfonamide coupling in triazolopyridine systems?

Traditional sulfonyl chloride coupling suffers from low yields. Improved methods use 3-picoline or 3,5-lutidine as bases with catalytic N-arylsulfilimines, enhancing reaction rates and reducing side products. For example, combining 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with triazolopyrimidine amines in acetonitrile achieves >70% yield .

Q. How can contradictory data on reaction outcomes be resolved?

Analyze variables such as:

  • Base selection : K₂CO₃ vs. stronger bases (e.g., NaH) may alter cyclization efficiency.
  • Solvent polarity : CH₃CN promotes cyclization, while DMSO favors rearrangement.
  • Substituent effects : Electron-deficient substrates require higher temperatures for complete conversion. Cross-reference ³¹P NMR and HRMS to confirm product identity .

Q. What green chemistry approaches are viable for oxidative ring closure?

Sodium hypochlorite (NaOCl) in ethanol enables oxidative cyclization of hydrazine intermediates at room temperature, achieving 73% yields without toxic Cr(VI) or DDQ. This method reduces waste and aligns with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.